3-Amino-4,4,4-trifluorobutanenitrile
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Overview
Description
3-Amino-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H5F3N2 It is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluorobutanenitrile typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated to produce the desired compound . This method is particularly advantageous for large-scale production due to its efficiency and the ability to reclaim the chiral auxiliary.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluorobutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4,4-trifluorobutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a component in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluorobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino and nitrile groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,4,4-trifluorobutanoic acid
- 3-Amino-4,4,4-trifluorobutylamine
- 3-Amino-4,4,4-trifluorobutanol
Uniqueness
3-Amino-4,4,4-trifluorobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties.
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2/c5-4(6,7)3(9)1-2-8/h3H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELTGROXOWDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391333-68-8 |
Source
|
Record name | 3-amino-4,4,4-trifluorobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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